5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Description
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 2033-29-6) is a halogenated benzimidazolone derivative characterized by bromine atoms at positions 5 and 6 and methyl groups at positions 1 and 3 of the heterocyclic core. This compound belongs to a broader class of benzimidazolone derivatives, which are recognized for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
5,6-dibromo-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXODDTEWHJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of brominating agents and solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted benzimidazole derivatives.
Oxidation Reactions: The major products are oxidized benzimidazole derivatives.
Reduction Reactions: The major products are debrominated benzimidazole derivatives.
Scientific Research Applications
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and the benzimidazole ring play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Analogues
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one (CAS: 2033-29-6)
- Structural Differences : Chlorine replaces bromine at positions 5 and 6; lacks methyl groups at positions 1 and 3.
- Biological Activity: Primarily used as a pharmaceutical intermediate.
Key Data :
Property 5,6-Dibromo-1,3-dimethyl 5,6-Dichloro Halogen Atomic Radius 1.85 Å (Br) 0.99 Å (Cl) LogP (Estimated) ~3.2 ~2.8 Applications Under investigation Intermediate synthesis
5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS: 55621-49-3)
- Structural Differences: Amino groups replace halogens at positions 5 and 6.
- Biological Activity: Amino groups enhance hydrogen-bonding capacity, making this compound a precursor for fluorescent probes or enzyme inhibitors .
Substituent-Modified Analogues
5-Hydrosulfonyl Derivatives (e.g., Compound 5b)
- Structural Differences : Sulfonyl group at position 5; variable R groups (e.g., 1-methylpiperazine).
- Biological Activity : Demonstrated potent antitumor activity (IC50 = 2.6 μM against HCC1937 cells). Sulfonyl groups improve solubility and electrostatic interactions with target proteins like CDK2 .
- SAR Insight : Bulky R groups (e.g., tetrahydro-2H-pyran in 5b) enhance cytotoxicity, while aliphatic chains (e.g., 5h, 5i) render compounds inactive .
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives
Core-Modified Analogues
Triazinoindol-benzimidazolones (e.g., SID 7975595)
- Structural Differences: Fused triazinoindol and benzimidazolone moieties.
- Biological Activity : Inhibited Mycobacterium tuberculosis cell wall biosynthesis (IC50 < 1 μM). The "two-headed" structure enables dual-target engagement .
N-Substituted Thiadiazine Derivatives (e.g., 3–8 to 3–13)
- Structural Differences : Thiadiazine ring fused to benzimidazolone.
- Biological Activity: Act as DYRK1A inhibitors, promoting human pancreatic β-cell proliferation. Trifluoromethyl or cyano substituents on the aryl ring enhance potency .
Key Research Findings
Substituent Flexibility : Sulfonyl and piperidinyl groups improve solubility and target engagement, respectively, while aliphatic chains reduce activity .
Hybrid Scaffolds: Fusion with triazinoindol or thiadiazine moieties expands therapeutic applications (e.g., antitubercular vs. β-cell proliferation) .
Biological Activity
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound belonging to the benzimidazole family, characterized by its unique structural features including two bromine atoms and two methyl groups. This compound has garnered attention due to its significant biological activities, which are relevant in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 319.98 g/mol. Its structure includes a fused ring system that enhances its chemical reactivity and biological activity. The compound exhibits notable properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 319.98 g/mol |
| Density | 2.2 ± 0.1 g/cm³ |
| Boiling Point | 472.7 ± 25.0 °C |
| Flash Point | 239.7 ± 23.2 °C |
Antimicrobial Activity
Research has indicated that this compound exhibits potent antibacterial and antifungal properties. In vitro studies have shown its effectiveness against various microbial strains, particularly Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are reported as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
The mechanism through which this compound exerts its biological effects may involve interaction with specific proteins involved in cellular signaling pathways. Studies have indicated that this compound can bind to certain targets that are crucial for microbial survival and proliferation.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various benzimidazole derivatives including this compound against clinical isolates of bacteria. The findings highlighted its superior activity compared to other derivatives in the same class .
- Antifungal Activity Assessment : Another research focused on the antifungal potential of this compound against Candida species and demonstrated significant inhibitory effects with low MIC values .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzimidazole derivatives revealed that the presence of bromine substituents at positions 5 and 6 significantly enhances biological activity compared to non-brominated analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one?
- Answer : The compound can be synthesized via alkylation or condensation reactions. A common approach involves refluxing 3,6-dibromobenzene-1,2-diamine with aldehydes or alkylating agents in ethanol or DMF, using catalysts like p-toluenesulfonic acid (PTSA) or sodium hydride (NaH). For example, demonstrates refluxing with PTSA in ethanol to form dibromo-benzimidazole derivatives, yielding 63% after column chromatography . Alkylation of benzimidazol-2-one precursors (e.g., with methylating agents) under mild conditions using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst is another method, as shown in for analogous compounds .
Q. How are structural and purity characteristics validated for this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions. For instance, reports ¹H NMR shifts at δ 9.85 (s, NH) and δ 4.36 (m, methylene groups) . High-resolution mass spectrometry (HRMS) and elemental analysis are used to verify molecular weight and purity, as seen in for related benzimidazoles . Melting points and chromatographic retention times (e.g., silica gel column with ethyl acetate/hexane) further assess purity .
Q. What role do the bromo and methyl substituents play in the compound’s physicochemical properties?
- Answer : Bromine atoms enhance electron-withdrawing effects, potentially increasing reactivity in cross-coupling reactions. Methyl groups at the 1,3-positions improve steric stability, as observed in , where alkyl chain length influenced crystal packing and symmetry . These substituents also modulate solubility: bromo groups reduce polarity, while methyl groups may enhance lipophilicity.
Advanced Research Questions
Q. What mechanistic insights exist for the regioselectivity of alkylation in dibromo-benzimidazolone systems?
- Answer : Regioselectivity depends on the electronic environment and catalyst choice. shows that NaH in DMF promotes alkylation at the imidazole nitrogen, favoring N-methylation due to the base’s ability to deprotonate reactive sites . Contrastingly, phase-transfer catalysts like TBAB () may favor O-alkylation under milder conditions . Computational studies (e.g., DFT) could further elucidate electronic effects of bromo substituents on reaction pathways.
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Answer : The benzimidazolone core is susceptible to hydrolysis under strong acidic/basic conditions. highlights that base-promoted reactions can lead to ring-opening or rearrangement in similar imidazolones . Bromine substituents may confer oxidative stability, but thermal degradation studies (e.g., TGA/DSC) are recommended to assess robustness in synthetic or catalytic applications.
Q. How can computational modeling aid in understanding this compound’s interaction with biological targets?
- Answer : Molecular docking studies, as described in for benzimidazole-triazole hybrids, can predict binding modes to enzymes or receptors . For example, the dibromo and methyl groups may occupy hydrophobic pockets, while the carbonyl oxygen participates in hydrogen bonding. MD simulations could further evaluate stability in binding sites.
Q. How do data contradictions in synthetic yields (e.g., 48% vs. 63%) arise, and how can they be resolved?
- Answer : Yield variations stem from differences in catalysts, solvents, and substituent effects. achieved 63% yield using PTSA in ethanol , while reported 48% with K₃PO₄ in DMF for iodinated derivatives . Systematic optimization (e.g., Design of Experiments) can identify critical parameters. Contradictions may also arise from purification challenges due to bromine’s high molecular weight, necessitating gradient chromatography.
Q. What strategies improve regiocontrol during electrophilic substitution or functionalization?
- Answer : Directed ortho-metalation (DoM) or protecting group strategies can enhance regioselectivity. demonstrates that electron-deficient aryl halides (e.g., 2-iodo-3-methylbenzene) direct coupling to specific positions on the benzimidazole core . Steric effects from methyl groups may further block undesired sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
